molecular formula C19H14ClN3O5 B450936 4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide

4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide

Cat. No.: B450936
M. Wt: 399.8g/mol
InChI Key: CWIZBYMOZURGFA-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide typically involves a multi-step reaction process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide include other benzohydrazide derivatives and furan-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. Some examples of similar compounds include:

Properties

Molecular Formula

C19H14ClN3O5

Molecular Weight

399.8g/mol

IUPAC Name

4-chloro-N-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H14ClN3O5/c20-14-3-1-13(2-4-14)19(24)22-21-11-17-9-10-18(28-17)12-27-16-7-5-15(6-8-16)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+

InChI Key

CWIZBYMOZURGFA-SRZZPIQSSA-N

SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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